4-(Naphthalen-1-YL)-3-buten-2-one
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Overview
Description
4-(Naphthalen-1-YL)-3-buten-2-one is an organic compound characterized by a naphthalene ring attached to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-YL)-3-buten-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 1-naphthaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction mixture is stirred under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation remains a viable method for large-scale synthesis. The use of microwave-assisted synthesis can be scaled up to industrial levels, providing an efficient route for production.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-YL)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acids, while reduction can produce naphthyl alcohols.
Scientific Research Applications
4-(Naphthalen-1-YL)-3-buten-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-YL)-3-buten-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethanone: Similar structure but lacks the butenone moiety.
Naphthalen-1-ylacetic acid: Contains a carboxylic acid group instead of the butenone moiety.
Naphthalen-1-ylmethylamine: Features an amine group in place of the butenone moiety.
Uniqueness
4-(Naphthalen-1-YL)-3-buten-2-one is unique due to the presence of both a naphthalene ring and a butenone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C14H12O |
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Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-naphthalen-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,1H3 |
InChI Key |
OYYZOYHZDFGMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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